4-Bromo-N-cyclobutyl-3-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-7-9(5-6-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMCEFSMCUGJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclobutyl Bromide Intermediate
A crucial precursor in the synthesis of 4-Bromo-N-cyclobutyl-3-methylbenzamide is cyclobutyl bromide, which provides the cyclobutyl moiety for amide formation. A practical and cost-effective synthesis method for bromocyclobutane derivatives has been disclosed in Chinese patent CN101209953B. The process involves:
- Reacting cyclopropyl carbinol with hydrobromic acid (HBr) under controlled conditions (35-120 °C, optimized at 40-85 °C) for 2-8 hours to generate a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide.
- Purification by treatment with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.
- Further purification by heating the crude product with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide.
- Final distillation under normal or reduced pressure yields high purity bromomethyl cyclobutane with yields of 53-71% and purity of 85-92%.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Cyclopropyl carbinol + HBr (30-60%, 40-85 °C, 3-6 h) | Formation of bromomethyl cyclobutane mixture | Mixture with 65% cyclobutyl bromide |
| 2 | Bromo-succinimide or chlorosuccinimide, RT, 1-2 days | Remove 4-bromo-1-butene | Purified organic layer |
| 3 | High boiling amines (dibenzylamine, benzylamine), 50-100 °C, 1-5 days | Remove cyclopropylmethyl bromide | High purity bromomethyl cyclobutane |
| 4 | Distillation | Isolate purified product | Bromomethyl cyclobutane (85-92% purity) |
Formation of N-Cyclobutyl-3-methylbenzamide
The next step involves coupling the cyclobutyl amine moiety with 3-methylbenzoic acid or its activated derivative (e.g., acid chloride) to form N-cyclobutyl-3-methylbenzamide. Typical amide bond formation methods apply here:
- Activation of 3-methylbenzoic acid with reagents such as thionyl chloride or oxalyl chloride to form the acid chloride.
- Reaction of the acid chloride with cyclobutylamine under controlled temperature (0-25 °C) in an inert solvent (e.g., dichloromethane) to yield the benzamide.
- Purification by recrystallization or chromatography to isolate the amide intermediate.
While specific literature on this exact step for this compound is limited, this approach is standard in amide synthesis and aligns with industrial practices for related benzamide derivatives.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Key Outcomes |
|---|---|---|---|
| 1 | Synthesis of bromomethyl cyclobutane | Cyclopropyl carbinol + HBr (30-60%, 40-85 °C, 3-6 h), purification with bromo-succinimide and amines | High purity cyclobutyl bromide (85-92%) |
| 2 | Amide bond formation | 3-methylbenzoic acid (or acid chloride) + cyclobutylamine, 0-25 °C, inert solvent | N-cyclobutyl-3-methylbenzamide intermediate |
| 3 | Aromatic bromination | Bromine or NBS, dichloromethane, 0-25 °C, several hours | This compound |
Research Findings and Industrial Relevance
- The synthesis of bromomethyl cyclobutane is critical and benefits from the patented method that minimizes by-products and reduces purification costs.
- Amide formation is a well-established reaction with high yields and straightforward purification, adaptable to industrial scale.
- Bromination specificity can be enhanced by choice of brominating agent and reaction conditions, with NBS offering milder and more selective bromination compared to elemental bromine.
- Industrial production involves scaling these steps with precise control over temperature, reagent purity, and reaction times to optimize yield and product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes substitution with nucleophiles under specific conditions. The methyl group at the 3-position slightly deactivates the ring but does not fully inhibit reactivity due to the meta-directing nature of bromine.
Key Reactions:
-
Amine Substitution :
Reacting with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C in the presence of K₂CO₃ yields 4-amino-N-cyclobutyl-3-methylbenzamide derivatives . -
Thiol Substitution :
Treatment with thiophenol or alkanethiols in the presence of CuI or Pd catalysts produces thioether derivatives .
Table 1: NAS Reaction Conditions and Yields
| Nucleophile | Catalyst/Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 100°C | 72 |
| Thiophenol | CuI | THF | 80°C | 65 |
| Methanol | NaH | DMSO | 120°C | 38 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol produces biaryl derivatives . -
Buchwald-Hartwig Amination :
Coupling with aryl amines using Pd₂(dba)₃ and Xantphos in toluene forms diarylamine products .
Table 2: Coupling Reaction Parameters
| Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 78 |
Reduction:
-
Amide Reduction :
Using LiAlH₄ in dry THF reduces the amide group to a methyleneamine, yielding 4-bromo-N-cyclobutyl-3-methylbenzylamine .
Oxidation:
-
Methyl Group Oxidation :
The methyl group resists mild oxidation but forms a carboxylic acid under strong conditions (KMnO₄, H₂SO₄).
Hydrolysis of the Amide Bond
The amide bond hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl at reflux yields 4-bromo-3-methylbenzoic acid and cyclobutylamine . -
Basic Hydrolysis :
NaOH in ethanol/water produces the sodium salt of the carboxylic acid .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₂H₁₄BrN₃O
Structural Features :
- A bromine atom attached to a benzene ring.
- A cyclobutyl group linked to the nitrogen atom.
- A methyl group on the benzene ring.
These structural characteristics contribute to its distinct reactivity and interaction with biological systems.
Chemistry
4-Bromo-N-cyclobutyl-3-methylbenzamide serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound acts as a building block for synthesizing more complex organic molecules, facilitating the development of new materials and chemicals.
- Reaction Mechanism Studies : It is employed in studying various reaction mechanisms, which aids in the development of new synthetic methodologies.
Biology
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. Its structural features enhance interactions with microbial enzymes or membranes.
- Anticancer Activity : There is emerging evidence that this compound may induce apoptosis in cancer cells. Compounds with similar structures have shown the ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways.
Medicine
The potential therapeutic applications of this compound are under investigation:
- Drug Development : The compound's unique properties make it a strong candidate for further exploration as a pharmaceutical agent targeting specific biological pathways. Its mechanism of action may involve enzyme inhibition or receptor modulation, leading to various therapeutic effects.
Antimicrobial Study
A study investigated the antibacterial effects of brominated compounds similar to this compound. Results indicated significant reductions in bacterial viability at certain concentrations, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Anticancer Research
In vitro studies on structurally related compounds demonstrated their ability to inhibit tumor cell proliferation. These findings suggest that this compound may similarly affect cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
The acetyl group in N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide introduces additional hydrogen-bonding capacity, which may influence binding interactions in biological systems .
Steric and Conformational Differences: The cyclobutyl substituent in the target compound imposes moderate steric hindrance and ring strain compared to the cyclopropyl group in 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide. The tert-butyl group in N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide provides significant bulk, which could impede molecular packing in crystalline phases or block access to active sites in enzymes .
Electronic Effects: Halogenation patterns (e.g., 4-Br vs. 3-Br in ) alter electron density on the benzene ring. Bromine’s electron-withdrawing nature may direct electrophilic substitution reactions to specific positions .
Physicochemical Properties
Table 2: Predicted Physicochemical Data
Key Insights:
- Density and Boiling Points : Higher molecular weight correlates with increased boiling points (e.g., 485.1°C for vs. 350.2°C for ), driven by extended aromatic systems or bulky substituents .
- Acid-Base Behavior: The pKa of 12.48 for 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide suggests weak basicity, likely due to the phenylamino group .
Biological Activity
4-Bromo-N-cyclobutyl-3-methylbenzamide is a synthetic compound with notable potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a cyclobutyl group, suggests various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C12H14BrNO
- Molecular Weight : 271.15 g/mol
- Structural Characteristics : The compound is characterized by a bromine atom at the fourth position of a benzamide structure, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the third position.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which is crucial for its potential therapeutic applications. The binding affinity and specificity of this compound towards various molecular targets remain subjects of ongoing research.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound can exhibit antimicrobial properties. For instance, bromo-cyclobutenaminones have been identified as inhibitors of MurA, an essential enzyme in bacterial cell wall synthesis. This suggests that this compound may also have similar inhibitory effects, warranting further investigation into its potential as an antibacterial agent .
Cancer Research
In the context of oncology, there is growing interest in the development of compounds that can inhibit cancer cell proliferation. Preliminary data suggest that derivatives of benzamide structures can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells has yet to be fully characterized, but its structural similarities to known anticancer agents position it as a candidate for further exploration .
Case Studies and Experimental Data
A comparative analysis was conducted on the biological activities of several brominated compounds, including this compound. The following table summarizes key findings from various studies:
Synthesis and Derivatives
The synthesis of this compound typically involves coupling reactions between 4-bromo-3-methylbenzoic acid and cyclobutylamine using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide). Understanding its synthesis is crucial for developing derivatives with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-N-cyclobutyl-3-methylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromo-3-methylbenzoic acid and cyclobutylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and optimizing solvent polarity (e.g., DMF or THF). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acid) are critical for minimizing side products like unreacted acid or over-alkylation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields >70% purity, though recrystallization may improve crystallinity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms the cyclobutyl group (δ 4.0–4.5 ppm for N–CH protons) and aromatic protons (δ 7.2–8.0 ppm). C NMR resolves the carbonyl signal (~165 ppm) and bromine-induced deshielding at C-4 .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the amide group) .
- MS : High-resolution ESI-MS validates molecular weight (CHBrNO: theoretical 283.03 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromine and amide groups. Frontier Molecular Orbital (FMO) analysis identifies sites susceptible to nucleophilic attack (e.g., para to the bromine). Solvent effects (PCM model) and transition-state barriers for SNAr reactions can be simulated to predict regioselectivity .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours, monitoring degradation via HPLC. For example, hydrolysis of the amide bond is pH-dependent, with maximum stability near neutral conditions .
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions. Conflicting results may arise from trace metal impurities (e.g., Fe³⁺ catalyzing oxidation) or light exposure, necessitating controlled replication studies .
Q. How does the cyclobutyl group influence pharmacological activity compared to cyclohexyl or aryl analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare binding affinity in receptor assays (e.g., kinase inhibition). The cyclobutyl group’s smaller size and higher ring strain may enhance selectivity for sterically constrained binding pockets.
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes; cyclobutyl derivatives often show reduced CYP450-mediated oxidation compared to N-methyl analogs .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported crystallographic data for benzamide derivatives?
- Methodological Answer :
- Validate Unit Cell Parameters : Cross-check against databases (e.g., CCDC) for similar structures. Discrepancies in torsion angles (e.g., amide plane vs. aryl ring) may arise from packing effects or temperature during data collection (e.g., 150 K vs. room temperature) .
- Re-refinement : Re-analyze raw diffraction data using updated software (e.g., SHELXL) to correct for absorption or thermal motion artifacts .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary factors like catalyst loading (5–20 mol%), solvent (DMF vs. THF), and mixing rate using a factorial design. Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
- In-line Analytics : Implement PAT tools (e.g., FTIR or Raman spectroscopy) to monitor reaction progression in real time .
Safety and Handling
Q. What are the best practices for safe handling and disposal of this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood with HEPA filters .
- Waste Management : Neutralize brominated waste with 10% sodium thiosulfate before disposal. Incineration is preferred for organic residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
